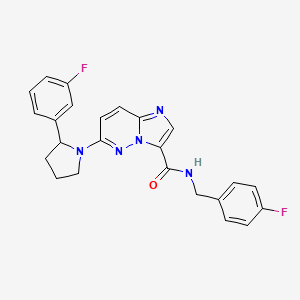
Trk-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-13 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are a family of receptor tyrosine kinases. These kinases play a critical role in the control of cell growth and differentiation and are responsible for various cellular signal transduction processes. TRKs are primarily expressed in neuronal cells and are involved in the development and function of the nervous system. This compound has shown potential in the research of TRK-related diseases, including various cancers .
Vorbereitungsmethoden
The synthesis of Trk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Trk-IN-13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Trk-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of TRKs and their role in cellular signaling pathways. In biology, this compound is used to investigate the effects of TRK inhibition on neuronal development and function. In medicine, it has shown promise as a potential therapeutic agent for the treatment of TRK-related cancers and other diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies targeting TRKs .
Wirkmechanismus
The mechanism of action of Trk-IN-13 involves the inhibition of TRKs by binding to their active sites. This prevents the interaction of TRKs with their endogenous ligands, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). By inhibiting TRK activation, this compound disrupts downstream signaling pathways, including the MAPK, PI3K, and PLCγ pathways, which are involved in cell proliferation, differentiation, and survival. This leads to the induction of cellular apoptosis and the inhibition of tumor growth in TRK-related cancers .
Vergleich Mit ähnlichen Verbindungen
Trk-IN-13 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include larotrectinib, entrectinib, and repotrectinib, which are also TRK inhibitors used in the treatment of TRK-related cancers. this compound has shown distinct advantages in terms of its potency and efficacy in preclinical studies. The development of second-generation TRK inhibitors, such as repotrectinib and selitrectinib, has further improved the therapeutic potential of TRK inhibition by overcoming resistance mechanisms observed with first-generation inhibitors .
Eigenschaften
Molekularformel |
C24H21F2N5O |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32) |
InChI-Schlüssel |
DNLSHEANAZGDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



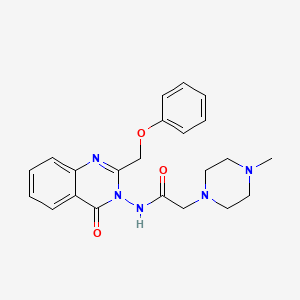

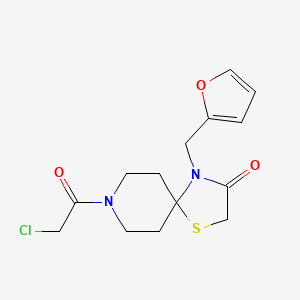
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
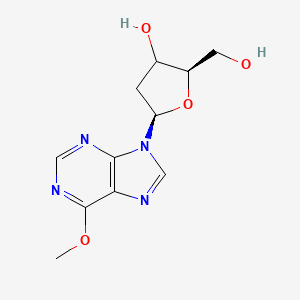
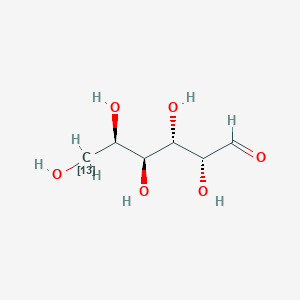
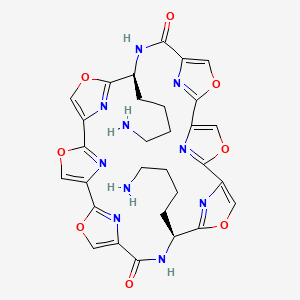
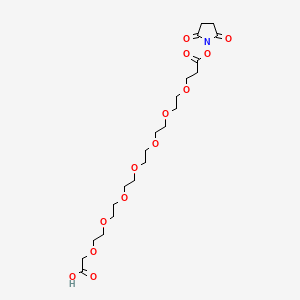


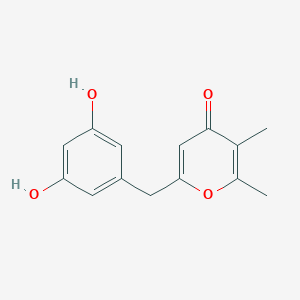
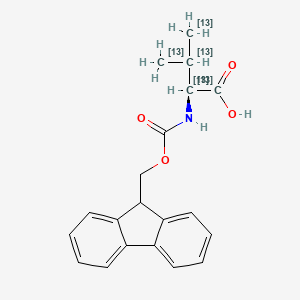
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)
